REACTION_SMILES
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[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:14])[OH:15].[CH2:32]([CH3:33])[O:34][C:35]([CH2:36][NH:37][CH2:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1)=[O:45].[CH3:25][C:26]([CH3:27])([CH3:28])[C:29]([Cl:30])=[O:31].[CH:16]([N:17]([CH2:18][CH3:19])[CH:20]([CH3:21])[CH3:22])([CH3:23])[CH3:24].[Cl:46][CH2:47][Cl:48]>>[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:15])[N:37]([CH2:36][C:35]([O:34][CH2:32][CH3:33])=[O:45])[CH2:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(NC(=O)OC(C)(C)C)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CNCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Type
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product
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Smiles
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CCOC(=O)CN(Cc1ccccc1)C(=O)C(NC(=O)OC(C)(C)C)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:14])[OH:15].[CH2:32]([CH3:33])[O:34][C:35]([CH2:36][NH:37][CH2:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1)=[O:45].[CH3:25][C:26]([CH3:27])([CH3:28])[C:29]([Cl:30])=[O:31].[CH:16]([N:17]([CH2:18][CH3:19])[CH:20]([CH3:21])[CH3:22])([CH3:23])[CH3:24].[Cl:46][CH2:47][Cl:48]>>[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[NH:8][CH:9]([CH:10]([CH3:11])[CH3:12])[C:13](=[O:15])[N:37]([CH2:36][C:35]([O:34][CH2:32][CH3:33])=[O:45])[CH2:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)C(NC(=O)OC(C)(C)C)C(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CNCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CN(Cc1ccccc1)C(=O)C(NC(=O)OC(C)(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |